For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to (S)-TCO-PEG4-acid
(S)-TCO-PEG4-acid is a heterobifunctional linker at the forefront of bioconjugation and drug delivery systems.[1] This molecule incorporates a strained trans-cyclooctene (TCO) moiety, a hydrophilic polyethylene glycol (PEG) spacer, and a terminal carboxylic acid, making it a versatile tool for covalently linking biomolecules.[1][2][3] Its principal application lies within the realm of "click chemistry," specifically the inverse-electron-demand Diels-Alder (IEDDA) reaction, which is prized for its rapid kinetics and biocompatibility.[2]
The TCO group's high strain energy allows it to react swiftly and selectively with a tetrazine partner without the need for a catalyst, forming a stable covalent bond. This bioorthogonal reaction can proceed efficiently in complex biological environments, including living organisms. The carboxylic acid terminus provides a reactive handle for conjugation to primary amines on biomolecules like proteins, antibodies, or peptides, typically through the formation of an amide bond facilitated by activating agents. The tetraethylene glycol (PEG4) spacer enhances aqueous solubility, reduces aggregation, and minimizes steric hindrance between the conjugated molecules.
These properties make (S)-TCO-PEG4-acid an invaluable reagent for a wide array of applications, including the development of antibody-drug conjugates (ADCs), fluorescent imaging agents, PET and SPECT imaging probes, and targeted drug delivery platforms.
Core Properties and Quantitative Data
The following tables summarize the key specifications and properties of (S)-TCO-PEG4-acid.
| Identifier | Value | Reference |
| Chemical Name | (S)-trans-Cyclooctene-PEG4-acid | |
| CAS Number | 1802913-21-8 | |
| Molecular Formula | C₂₀H₃₅NO₈ | |
| Molecular Weight | 417.49 g/mol |
| Physicochemical Properties | Value | Reference |
| Appearance | Colorless to slightly yellow oil | |
| Purity | >95% (typically assessed by HPLC) | |
| Solubility | Soluble in DMSO, DMF, DCM, THF, Acetonitrile, Chloroform | |
| Storage Conditions | -20°C, desiccated |
Reaction Kinetics and Bioconjugation Characteristics
The IEDDA reaction between TCO and tetrazine is renowned for its exceptional speed.
| Parameter | Value | Notes | Reference |
| Reaction Type | Inverse-electron-demand Diels-Alder (IEDDA) Cycloaddition | Bioorthogonal "click" reaction | |
| Reactivity Partners | TCO moiety reacts with a tetrazine | Forms a stable dihydropyridazine linkage | |
| Second-Order Rate Constant (k₂) | Up to 3.3 x 10⁶ M⁻¹s⁻¹ | Varies based on tetrazine structure and reaction conditions | |
| Biocompatibility | High; reaction proceeds under mild buffer conditions without a copper catalyst or reducing agents | Ideal for use in complex biological systems | |
| Chemoselectivity | High; TCO and tetrazine groups do not interfere with other biological functional groups | Ensures specific conjugation |
Experimental Protocols
Protocol 1: Activation of (S)-TCO-PEG4-acid and Conjugation to an Amine-Containing Biomolecule
This protocol outlines the general steps for conjugating (S)-TCO-PEG4-acid to a protein (e.g., an antibody) through amide bond formation.
Materials:
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(S)-TCO-PEG4-acid
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Amine-containing biomolecule (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-7.5)
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N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
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N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)
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Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
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Reaction buffer (e.g., 0.1 M MES, pH 4.5-5.0 for activation; PBS, pH 7.2-8.0 for conjugation)
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Spin desalting columns or size-exclusion chromatography (SEC) for purification
Procedure:
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Reagent Preparation:
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Equilibrate all reagents to room temperature.
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Prepare a stock solution of (S)-TCO-PEG4-acid in anhydrous DMSO or DMF (e.g., 10 mg/mL).
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Prepare stock solutions of EDC and NHS/sulfo-NHS in ultrapure water or reaction buffer immediately before use (e.g., 10 mg/mL).
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Prepare the protein to be conjugated in an amine-free buffer at a concentration of 1-5 mg/mL.
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Activation of Carboxylic Acid:
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In a microcentrifuge tube, combine the (S)-TCO-PEG4-acid stock solution with the activation buffer (0.1 M MES, pH 4.5-5.0).
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Add EDC and NHS (or sulfo-NHS) to the solution. A molar ratio of 1:1.2:1.2 ((S)-TCO-PEG4-acid:EDC:NHS) is a common starting point.
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Incubate the reaction for 15-30 minutes at room temperature to form the NHS ester.
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Conjugation to the Biomolecule:
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Add the activated (S)-TCO-PEG4-NHS ester solution to the protein solution. A 10- to 20-fold molar excess of the linker relative to the protein is often used as a starting point.
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Ensure the pH of the reaction mixture is adjusted to 7.2-8.0 to facilitate the reaction with primary amines.
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Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
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Purification of the TCO-labeled Biomolecule:
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Remove the excess, unreacted (S)-TCO-PEG4-acid and crosslinking byproducts using a desalting column or SEC.
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Equilibrate the column with a suitable storage buffer (e.g., PBS, pH 7.4).
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Collect the protein-containing fractions. The resulting conjugate is now ready for the subsequent click reaction.
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Protocol 2: Bioorthogonal Ligation with a Tetrazine-Functionalized Molecule
This protocol describes the IEDDA "click" reaction between the TCO-labeled biomolecule and a tetrazine-containing molecule.
Materials:
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Purified TCO-labeled biomolecule (from Protocol 1)
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Tetrazine-functionalized molecule (e.g., fluorescent dye, drug molecule)
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Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reagent Preparation:
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Prepare a stock solution of the tetrazine-functionalized molecule in a compatible solvent (e.g., DMSO).
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-
Click Reaction:
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Add the tetrazine-functionalized molecule to the purified TCO-labeled biomolecule. A 1.5- to 5-fold molar excess of the tetrazine reagent is typically used.
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Incubate the reaction for 30-60 minutes at room temperature. The reaction is often complete within 30 minutes at 1 mg/mL concentrations.
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Final Purification (Optional):
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If necessary, remove the excess tetrazine-functionalized molecule using a desalting column, SEC, or dialysis, depending on the nature of the conjugated molecules.
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Visualizations
The following diagrams illustrate the key chemical transformation and a typical experimental workflow for utilizing (S)-TCO-PEG4-acid.
Caption: Experimental workflow for a two-step bioconjugation using (S)-TCO-PEG4-acid.
Caption: Reaction scheme of TCO and tetrazine ligation.
